7-Chloro-4-hydrazinoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C9H9Cl2N3. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-hydrazinoquinoline hydrochloride typically involves the reaction of hydrazine monohydrate with 4,7-dichloroquinoline in absolute ethanol. The reaction mixture is refluxed until completion, followed by cooling to induce crystallization .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key steps involve maintaining precise reaction conditions and ensuring the purity of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a chlorine atom with a nucleophile, such as a hydrazine group.
Schiff Base Formation: The compound reacts with aromatic or heteroaromatic aldehydes to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves hydrazine monohydrate and absolute ethanol as solvents.
Schiff Base Formation: Requires aromatic or heteroaromatic aldehydes under reflux conditions.
Major Products:
Schiff Bases: Formed from the reaction with aldehydes.
Hydrazone Derivatives: Resulting from reactions with various carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-hydrazinoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used in the synthesis of Schiff base hydrazone ligands and other derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the preparation of various chemical intermediates.
Wirkmechanismus
The mechanism of action of 7-chloro-4-hydrazinoquinoline hydrochloride involves its interaction with nucleophiles, leading to the formation of Schiff bases and hydrazone derivatives. These reactions are facilitated by the presence of the hydrazine group, which acts as a nucleophile . The compound’s biological activity is attributed to its ability to form stable complexes with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
5,7-Dichloro-4-hydrazinoquinoline hydrochloride: Similar in structure but with an additional chlorine atom.
4-Chloro-7-nitroquinoline: Contains a nitro group instead of a hydrazine group.
7-Chloro-4-quinolinylhydrazone: A derivative formed from the reaction of 7-chloro-4-hydrazinoquinoline with carbonyl compounds.
Uniqueness: Its ability to form stable Schiff bases and hydrazone derivatives makes it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
786727-08-0 |
---|---|
Molekularformel |
C9H9Cl2N3 |
Molekulargewicht |
230.09 g/mol |
IUPAC-Name |
(7-chloroquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H |
InChI-Schlüssel |
IUWWSSGVZWPHMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.